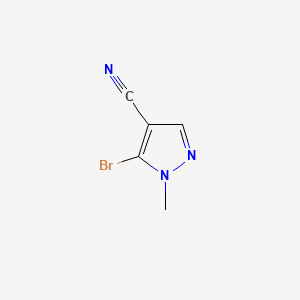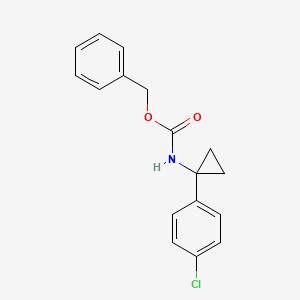
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C17H16ClNO2 . It has an average mass of 301.767 Da and a monoisotopic mass of 301.086945 Da . This compound belongs to the class of organic compounds known as phenylpyrazoles .
Molecular Structure Analysis
The molecular structure of Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate consists of a benzyl group attached to a carbamate group, which is in turn attached to a cyclopropyl group that is substituted with a 4-chlorophenyl group .科学的研究の応用
Tumor Specificity and Keratinocyte Toxicity
One significant application in scientific research for compounds related to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate is the search for anticancer drugs with high tumor specificity and reduced keratinocyte toxicity. A review article highlighted the research on various compounds synthesized in a laboratory, focusing on their tumor specificity and toxicity towards normal oral keratinocytes. Among these compounds, those with structures similar to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate were noted for their potential in inducing apoptotic cell death in human oral squamous cell carcinoma (OSCC) cell lines while showing minimal keratinocyte toxicity. The study emphasized the importance of chemical modification of lead compounds to develop new anticancer drugs with improved safety profiles (Sugita et al., 2017).
Environmental Impact and Toxicity
Another area of research related to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate and its derivatives focuses on their environmental occurrence, toxicity, and potential ecological risks. Studies have investigated the persistence, bioaccumulation, and transformation of such compounds in the environment, especially concerning their release into aquatic ecosystems. The ecological risks associated with these compounds, due to their stability and potential toxic effects on aquatic life, have been a subject of concern. This line of research aims to understand the environmental impact of these compounds to develop safer and more eco-friendly alternatives (Kim & Choi, 2014).
Synthetic Applications in Organic Light Emitting Diodes (OLEDs)
Research has also been conducted on the use of cyclometalating ligands, similar in structure to Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate, for the development of transition-metal-based phosphors. These phosphors show promising applications in the field of organic light-emitting diodes (OLEDs). The study reviews various cyclometalating chelates, their interactions with transition metals, and the resulting photophysical properties. This research is pivotal in advancing OLED technology by providing highly emissive materials capable of emitting across the visible spectrum, thereby enhancing the performance and efficiency of OLEDs (Chi & Chou, 2010).
特性
IUPAC Name |
benzyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPXNHXDSLGNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681979 |
Source


|
| Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (1-(4-chlorophenyl)cyclopropyl)carbamate | |
CAS RN |
1215206-50-0 |
Source


|
| Record name | Phenylmethyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl [1-(4-chlorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


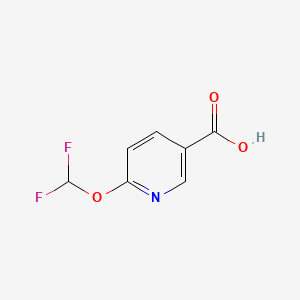
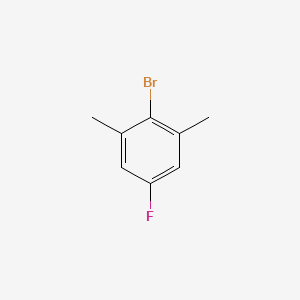
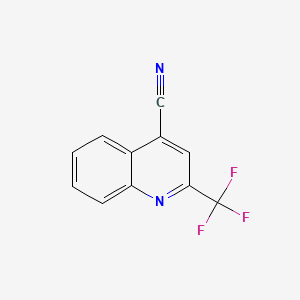
![3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine](/img/structure/B595806.png)
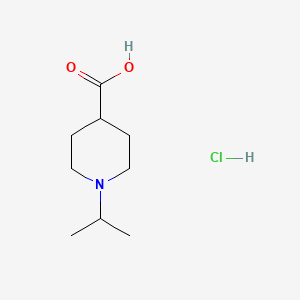
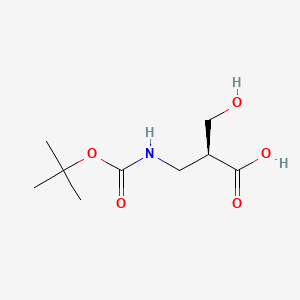
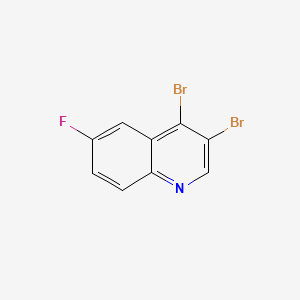
![1-(2-Bromoethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595810.png)
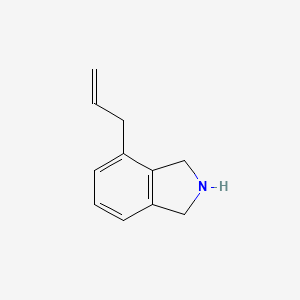
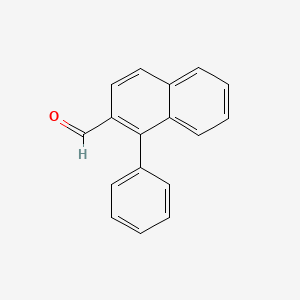
![5-[2-(2-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B595820.png)
